4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The biological activity of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis or interact with DNA in cancer cells, leading to cell death .
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and bromophenyl group but differ in the position of the carboxylic acid group.
Thiazole-based Antimicrobials: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit antimicrobial properties.
Uniqueness: 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to other thiazole derivatives .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-9(10(13)14)15-5-12-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRKFDUWIEMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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